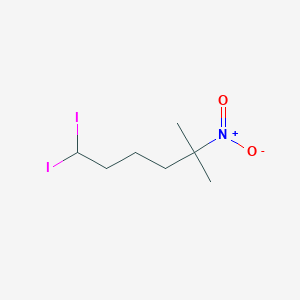![molecular formula C14H11BrClNO2S B14205467 N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide CAS No. 823802-36-4](/img/structure/B14205467.png)
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide is a complex organic compound with a molecular formula of C14H11BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide typically involves the reaction of 2-bromo-4-methoxyaniline with 5-chloro-2-mercaptobenzaldehyde in the presence of formic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular thiols and halogenated compounds.
類似化合物との比較
Similar Compounds
2-(2-Bromo-4-methoxyphenyl)acetonitrile: Shares the bromo and methoxy substituents but differs in the functional groups attached to the aromatic ring.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Similar in having bromine and methoxy groups but has a different core structure.
Uniqueness
N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide is unique due to the combination of bromine, chlorine, and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research purposes.
特性
CAS番号 |
823802-36-4 |
|---|---|
分子式 |
C14H11BrClNO2S |
分子量 |
372.7 g/mol |
IUPAC名 |
N-[2-(2-bromo-4-methoxyphenyl)sulfanyl-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2S/c1-19-10-3-5-13(11(15)7-10)20-14-4-2-9(16)6-12(14)17-8-18/h2-8H,1H3,(H,17,18) |
InChIキー |
UKTUGBPUIMVASL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)SC2=C(C=C(C=C2)Cl)NC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
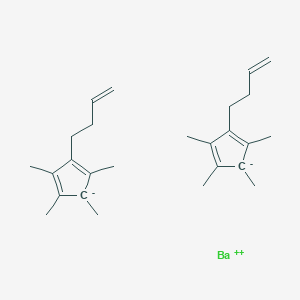
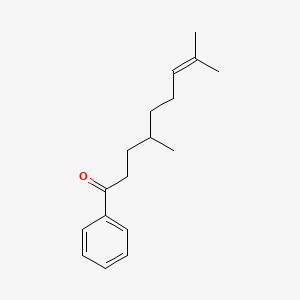
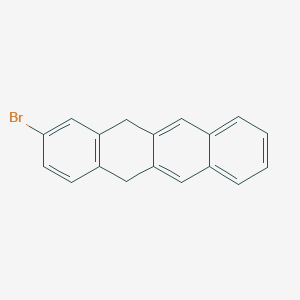
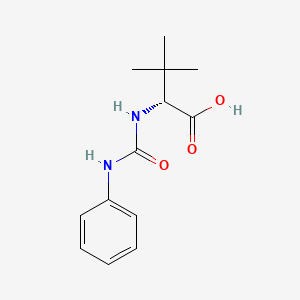
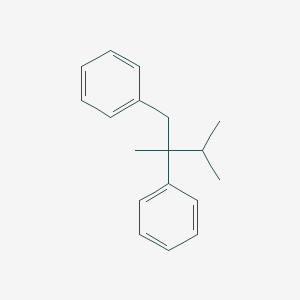
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
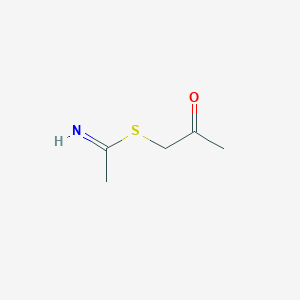
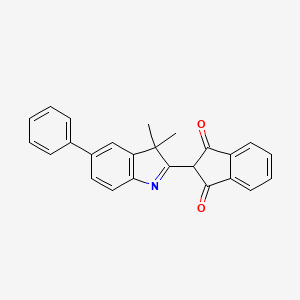
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
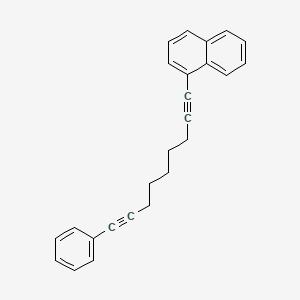
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
